molecular formula C31H39N3O4 B611468 Trazpiroben CAS No. 1352993-39-5

Trazpiroben

Cat. No. B611468
M. Wt: 517.67
InChI Key: BDXJYAAYLZTLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trazpiroben, also known as TAK-906, is a dopamine antagonist drug . It was under development for the treatment of gastroparesis . It acts as a peripherally selective dopamine D2 and D3 receptor antagonist . The drug has been found to strongly increase prolactin levels in humans, similarly to other peripherally selective D2 receptor antagonists like domperidone .


Molecular Structure Analysis

Trazpiroben has the molecular formula C31H39N3O4 . It has a molar mass of 517.670 g·mol−1 . The IUPAC name for Trazpiroben is 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid .


Physical And Chemical Properties Analysis

Trazpiroben is zwitterionic in its neutral form and demonstrates limited CNS penetration . It also acts as a substrate for the efflux transporter P-glycoprotein (P-gp) .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Trazpiroben, known as TAK-906, is primarily studied for its role as a dopamine D2/D3 receptor antagonist, showing promise in treating conditions like chronic gastroparesis. A Phase I study highlighted its safety and tolerability, revealing rapid absorption and elimination, and significant increases in serum prolactin, indicating effective receptor target engagement (Yamaguchi et al., 2021). Another study affirmed its status as a substrate of organic anion transporting polypeptides (OATPs) 1B1 and 1B3, implying that co-administration with OATP1B1/1B3 inhibitors is not recommended due to significant increases in trazpiroben's pharmacokinetic parameters (Mukker et al., 2022).

Drug Interaction Potential

Trazpiroben's potential as a perpetrator or victim of drug-drug interactions was evaluated, noting its primary metabolism via non-CYP pathways and secondary metabolism through CYP3A4 and CYP2C8. It's neither a significant inhibitor nor an inducer of major CYP enzymes, presenting a low potential for enzyme-mediated drug-drug interactions. However, it's noted as a substrate of P-glycoprotein (P-gp) and OATP1B1/1B3, implying a potential to act as a victim of OATP1B1/1B3 mediated interactions (Nishihara et al., 2021).

Safety Evaluations

The safety of trazpiroben was evaluated in non-clinical studies focusing on its effects on the central nervous system, pulmonary system, and cardiovascular system. The studies demonstrated no clinically meaningful effects at any administered dose, suggesting a favorable safety profile. Notably, trazpiroben caused dose-dependent decreased locomotion and transient decreases in systolic and pulse pressure, with compensatory increases in heart rate at higher doses. The overall findings indicate limited central nervous system effects and a favorable cardiac safety profile (Kreckler et al., 2022).

Clinical Trial Insights

Trazpiroben demonstrated favorable tolerability and safety profiles in Phase 1 trials, with rapid absorption and elimination characteristics. Its efficacy in engaging D2/D3 receptors was confirmed through serum prolactin level increases. The trials support further development of trazpiroben for gastroparesis treatment, showing no clinically meaningful cardiovascular adverse effects across a range of doses (Whiting et al., 2021).

Safety And Hazards

Trazpiroben was found to be well tolerated in healthy participants, and no clinically meaningful cardiovascular adverse effects were observed across the whole dose range . Preclinical studies in rat and dog have shown Trazpiroben to have minimal brain penetration and low affinity for the human ether-à-go-go-related gene (hERG) potassium channel , thereby reducing the risk of the CNS and cardiovascular adverse effects seen with other dopamine D2/D3 receptor antagonists .

properties

IUPAC Name

3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJYAAYLZTLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trazpiroben

CAS RN

1352993-39-5
Record name Trazpiroben [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRAZPIROBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trazpiroben
Reactant of Route 2
Trazpiroben
Reactant of Route 3
Reactant of Route 3
Trazpiroben
Reactant of Route 4
Trazpiroben
Reactant of Route 5
Trazpiroben
Reactant of Route 6
Reactant of Route 6
Trazpiroben

Citations

For This Compound
10
Citations
RL Whiting, B Darpo, C Chen… - Clinical …, 2021 - Wiley Online Library
… of trazpiroben 10 mg vs 16.1 ng/mL with placebo). Therapeutically relevant single and multiple doses of trazpiroben … These data support the further development of trazpiroben for the …
Number of citations: 11 accp1.onlinelibrary.wiley.com
B Kuo, C Scimia, G Dukes, W Zhang… - Alimentary …, 2021 - Wiley Online Library
… with trazpiroben or metoclopramide (P > 0.05), although benefits in volume‐to‐fullness were seen at trazpiroben 5 mg (P … were observed with trazpiroben 25 mg vs placebo (P = 0.182). …
Number of citations: 16 onlinelibrary.wiley.com
T Yamaguchi, K Kudou, H Okamoto… - Clinical …, 2022 - Wiley Online Library
… Serum prolactin increased with trazpiroben treatment (mean maximum serum concentration … ethnic populations in trazpiroben disposition and safety profile. Trazpiroben may represent a …
Number of citations: 1 accp1.onlinelibrary.wiley.com
RL Whiting, A Choppin, G Luehr, JR Jasper - Journal of Pharmacology and …, 2021 - ASPET
… Oral trazpiroben (1, 10, and 30 mg/kg) did not affect rat rotarod performance, suggesting low brain penetration. Trazpiroben … Trazpiroben weakly inhibited the hERG channel current (…
Number of citations: 6 jpet.aspetjournals.org
C Chen, W Zhang, M Bari, C Almansa… - Clinical …, 2021 - Taylor & Francis
… On day 1, period 1 (days 1–3), participants received a single oral dose of trazpiroben 25 mg… dose of trazpiroben 25 mg post itraconazole on day 4. Trazpiroben pharmacokinetics were …
Number of citations: 4 www.tandfonline.com
J Tack, R McCallum, B Kuo, SY Huh… - …, 2023 - Wiley Online Library
… This study assessed trazpiroben efficacy, safety, and tolerability in adults with … trazpiroben and placebo in treating gastroparesis, based on the primary endpoint analysis. Trazpiroben …
Number of citations: 3 onlinelibrary.wiley.com
M Nishihara, D Ramsden, SK Balani - Xenobiotica, 2021 - Taylor & Francis
… trazpiroben, identification of enzymes involved in its metabolism is essential. In this study, the DDI potential of trazpiroben … Incubation reactions of [ 14 C]trazpiroben/trazpiroben with stop …
Number of citations: 6 www.tandfonline.com
L Kreckler, M Osinski, S Williams… - Journal of Experimental …, 2022 - Taylor & Francis
… Our results suggest that trazpiroben has limited central nervous system effects and a … day (Group 4) of trazpiroben at a dose volume of 10 mL/kg. The doses of trazpiroben chosen for this …
Number of citations: 1 www.tandfonline.com
JK Mukker, G Dukes, M Tolkoff, L Wang… - Clinical and …, 2022 - Wiley Online Library
… (C max ) of plasma trazpiroben were higher in participants receiving … trazpiroben was confirmed as a substrate of OATP1B1/1B3, and therefore co‐administration of trazpiroben …
Number of citations: 2 ascpt.onlinelibrary.wiley.com
J Kaur Mukker, G Dukes, L Wang, S Huh… - Clinical and …, 2022 - Wiley Online Library
… ) values were generally similar when trazpiroben was administered alone versus alongside … esomeprazole had minimal effect on trazpiroben elimination. Trazpiroben was well‐tolerated …
Number of citations: 1 ascpt.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.